molecular formula C16H11NO5 B5097372 2-(2-(2,4-DIHYDROXYPHENYL)-2-OXOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE CAS No. 65190-77-4

2-(2-(2,4-DIHYDROXYPHENYL)-2-OXOETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B5097372
CAS No.: 65190-77-4
M. Wt: 297.26 g/mol
InChI Key: AAFOAJIKSOVZAS-UHFFFAOYSA-N
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Description

2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenolic and isoindole moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione typically involves the condensation of 2,4-dihydroxybenzaldehyde with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the condensation and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Nitro or halogenated phenolic compounds.

Scientific Research Applications

2-(2-(2,4-Dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The phenolic groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dihydroxyphenyl)benzimidazole
  • 2-(2,4-Dihydroxyphenyl)benzoxazole
  • 2-(2,4-Dihydroxyphenyl)benzothiazole

Uniqueness

Compared to similar compounds, 2-(2-(2,4-dihydroxyphenyl)-2-oxoethyl)-1H-isoindole-1,3(2H)-dione exhibits unique structural features due to the presence of both phenolic and isoindole moieties. This dual functionality enhances its chemical reactivity and broadens its range of applications in various scientific fields .

Properties

IUPAC Name

2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c18-9-5-6-12(13(19)7-9)14(20)8-17-15(21)10-3-1-2-4-11(10)16(17)22/h1-7,18-19H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFOAJIKSOVZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367164
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65190-77-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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